N-(1H-吲唑-5-基)羰基硫醚苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

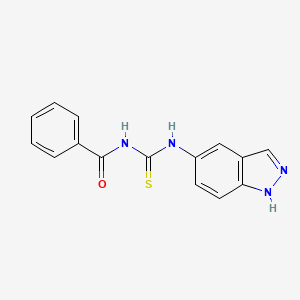

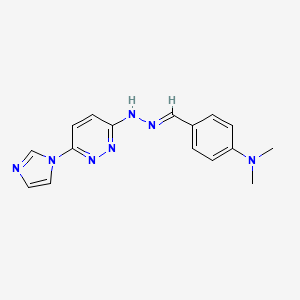

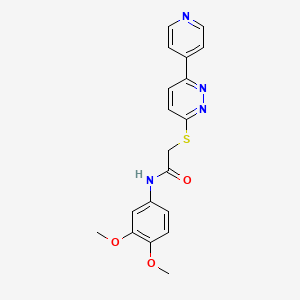

“N-(1H-indazol-5-ylcarbamothioyl)benzamide” is a chemical compound with the molecular formula C15H12N4OS . It has an average mass of 296.347 Da and a monoisotopic mass of 296.073181 Da .

Synthesis Analysis

The synthesis of indazoles, which are part of the structure of “N-(1H-indazol-5-ylcarbamothioyl)benzamide”, has been a subject of research in recent years . Strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1H-indazol-5-ylcarbamothioyl)benzamide” such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties are not provided in the search results .科学研究应用

抗菌活性

Wanjari 等人 (2021) 的一项研究表明,包括类似于 N-(1H-indazol-5-ylcarbamothioyl)benzamide 的化合物在内的苯甲酰胺衍生物对革兰氏阳性和革兰氏阴性细菌均表现出中度至强效的抗菌活性。使用分子对接研究分析了这些化合物的结合相互作用。

杂环化合物的合成

Whitfield 和 Papadopoulos (1981) 的研究表明,N-苯甲酰硫酰胺与各种试剂反应形成杂环化合物,如 1H-1,2,4-三唑和 1,2,4-恶二唑,展示了苯甲酰胺衍生物在化学合成中的多功能性。

抗流感病毒活性

Hebishy 等人 (2020) 对与 N-(1H-indazol-5-ylcarbamothioyl)benzamide 密切相关的苯甲酰胺基化合物进行的研究发现,对禽流感 (H5N1) 具有显着的抗病毒活性。这表明在开发抗病毒药物方面具有潜在应用。

黑色素瘤细胞毒性

Wolf 等人 (2004) 的研究探索了与烷化细胞毒剂结合的苯甲酰胺衍生物,显示出比母体氯苯丁更高的对黑色素瘤细胞的毒性。这表明在黑色素瘤治疗中靶向药物递送的潜在应用。

药品中的铬测量

Vazifekhoran 等人 (2023) 的一项研究利用 N-(thiazol-2-ylcarbamothioyl)benzamide 设计了药物样品中的铬(III) 传感器。这表明类似的苯甲酰胺衍生物在分析化学中用于药物质量控制的应用。

氟化杂环化合物的合成

Meiresonne 等人 (2015) 的一项研究探索了使用 N-苯甲酰氟代酰胺合成氟化杂环化合物的应用,强调了苯甲酰胺衍生物在新型有机化合物开发中的作用。

抗菌和抗真菌活性

Ighilahriz-Boubchir 等人 (2017) 对 2-苯甲酰氨基-N-苯基-苯甲酰胺衍生物的研究证明了它们在抑制细菌和真菌生长的功效,表明它们在开发新型抗微生物剂中的潜在用途。

抗癌活性

Kommagalla 等人 (2014) 对苯甲酰胺衍生物,如 N-((3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl)benzamide 的研究揭示了显着的体外和体内抗癌活性。这表明类似化合物在癌症治疗中的潜力。

组蛋白脱乙酰酶抑制

Saito 等人 (1999) 对包括 MS-27-275 在内的苯甲酰胺衍生物的研究表明,它们具有抑制组蛋白脱乙酰酶的能力,导致核组蛋白的过度乙酰化。这可能对癌症治疗和表观遗传疗法产生影响。

作用机制

Target of Action

The compound 1-benzoyl-3-(1H-indazol-5-yl)thiourea primarily targets histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for the regulation of gene expression .

Mode of Action

1-Benzoyl-3-(1H-indazol-5-yl)thiourea interacts with its targets, the HDACs, by inhibiting their activity . This inhibition prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA structure and thereby influencing gene expression .

Biochemical Pathways

The action of 1-benzoyl-3-(1H-indazol-5-yl)thiourea affects the histone acetylation-deacetylation pathway . By inhibiting HDACs, it prevents the deacetylation of histones, which can lead to changes in the transcription of various genes. These changes can have downstream effects on numerous biological processes, including cell cycle progression, cell differentiation, and apoptosis .

Pharmacokinetics

The compound’s molecular weight (31038) suggests that it may have suitable pharmacokinetic properties, as molecules of this size are often well-absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of 1-benzoyl-3-(1H-indazol-5-yl)thiourea’s action are primarily related to changes in gene expression due to its inhibition of HDACs . These changes can lead to alterations in various cellular processes, potentially including cell growth, differentiation, and death .

属性

IUPAC Name |

N-(1H-indazol-5-ylcarbamothioyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c20-14(10-4-2-1-3-5-10)18-15(21)17-12-6-7-13-11(8-12)9-16-19-13/h1-9H,(H,16,19)(H2,17,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVDMWFGCWOTEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2697380.png)

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2697384.png)

![{2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B2697388.png)

![6-Cyclopropyl-3-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2697395.png)